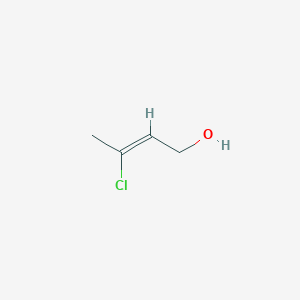
3-氯-2-丁烯-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-buten-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
科学研究应用
3-Chloro-2-buten-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, fragrances, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-chloro-2-buten-1-ol involves the reaction of 1,3-dichloro-2-butene with sodium carbonate in a reflux setup. The reaction is carried out in a three-necked round-bottomed flask fitted with a reflux condenser and a mercury-sealed stirrer. The mixture is heated at reflux temperature for three hours, followed by extraction with ether and drying over anhydrous magnesium sulfate. The ether is then removed by distillation, yielding 3-chloro-2-buten-1-ol .
Industrial Production Methods: Industrial production of 3-chloro-2-buten-1-ol typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often produced as an intermediate for further chemical transformations.
化学反应分析
Types of Reactions: 3-Chloro-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: 3-chloro-2-butenoic acid or 3-chloro-2-butenal.
Reduction: 3-chloro-2-butanol.
Substitution: Various substituted butenols depending on the nucleophile used.
作用机制
The mechanism of action of 3-chloro-2-buten-1-ol involves its reactivity due to the presence of both a chlorine atom and a double bond. The compound can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways depend on the specific reaction and the conditions used.
相似化合物的比较
2-Buten-1-ol: Similar structure but lacks the chlorine atom.
3-Chloro-1-butanol: Similar but with the chlorine atom on a different carbon.
3-Chloro-2-butenoic acid: An oxidized form of 3-chloro-2-buten-1-ol.
Uniqueness: 3-Chloro-2-buten-1-ol is unique due to its combination of a chlorine atom and a double bond, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in organic chemistry.
属性
CAS 编号 |
40605-42-3 |
|---|---|
分子式 |
C4H7ClO |
分子量 |
106.55 g/mol |
IUPAC 名称 |
3-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3 |
InChI 键 |
SRQGZQPUPABHCN-UHFFFAOYSA-N |
SMILES |
CC(=CCO)Cl |
规范 SMILES |
CC(=CCO)Cl |
同义词 |
3-Chloro-2-Buten-1-ol; 3-Chloro-2-buten-1-ol; 3-Chlorocrotyl Alcohol; γ-Chlorocrotyl Alcohol |
产品来源 |
United States |
Q1: How is 3-Chloro-2-buten-1-ol used in chemical synthesis?
A1: 3-Chloro-2-buten-1-ol serves as a key intermediate in the multi-step synthesis of 2-Butyn-1-ol. [] This process involves a dehydrohalogenation reaction, where the chlorine atom and a hydrogen atom are eliminated from the molecule, leading to the formation of a triple bond. [] This type of reaction is widely employed in organic chemistry to create unsaturated compounds.
Q2: Does 3-Chloro-2-buten-1-ol interact with any known enzymes?
A2: Research suggests that 3-Chloro-2-buten-1-ol can be oxidized by certain bacterial enzymes. One example is the 3-methyl-2-buten-1-ol (321-MB) dehydrogenase found in Pseudomonas putida MB-1. [] This enzyme, typically involved in the metabolism of 321-MB, exhibits broad substrate specificity and can also catalyze the oxidation of 3-Chloro-2-buten-1-ol, along with other allylic and benzylic alcohols. [] This finding highlights the potential for this enzyme class to act on a wider range of substrates than initially thought.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


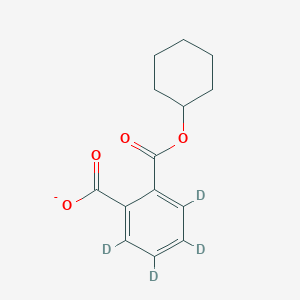
![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)
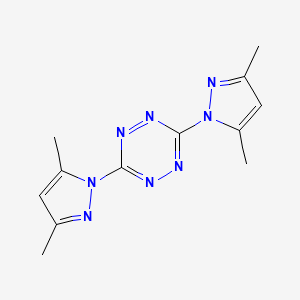


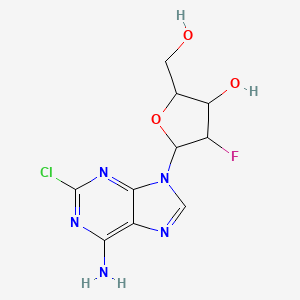

![METHOXYCHLOR, [RING-14C(U)]](/img/new.no-structure.jpg)
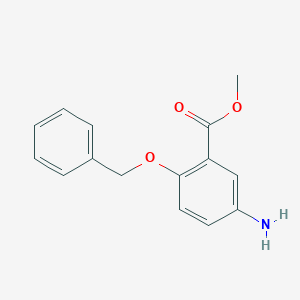
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)

